![molecular formula C14H9Cl2N3OS B1208253 2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B1208253.png)
2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,4-dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole is a dichlorobenzene.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- The compound 2-(pyridin-4-yl)-5-(undecylthio)-1,3,4-oxadiazole, which is structurally similar to the query compound, has been synthesized and analyzed using X-ray diffraction. This analysis revealed its potential as an agent against Pythium ultimum, a pathogenic fungus (Shen et al., 2018).
Computational Chemistry Studies
- Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) have been used to study the internal rotations of pyridine in similar compounds. These studies provide insights into the molecular properties and potential applications of these compounds (Eshimbetov et al., 2017).
Synthesis and Anticancer Activity
- Oxadiazole analogues, including compounds structurally similar to the query, have been synthesized from 2-aminopyridine and tested for anticancer activity against various human cell lines. Some compounds showed selective activity against non-small cell lung cancer (Ahsan & Shastri, 2015).
Antibacterial Activity
- Thioether derivatives of 1,3,4-oxadiazole have shown significant antibacterial activities against specific bacterial strains, indicating their potential as antibacterial agents (Song et al., 2017).
Synthesis and Antifungal Properties
- Similar compounds have been synthesized and shown to exhibit moderate to good antifungal activity, indicating their potential use in agricultural or pharmaceutical applications (Xu et al., 2011).
Propiedades
Nombre del producto |
2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole |
|---|---|
Fórmula molecular |
C14H9Cl2N3OS |
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H9Cl2N3OS/c15-11-2-1-10(12(16)7-11)8-21-14-19-18-13(20-14)9-3-5-17-6-4-9/h1-7H,8H2 |
Clave InChI |
OOXVVQWCARXVNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C(O2)C3=CC=NC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



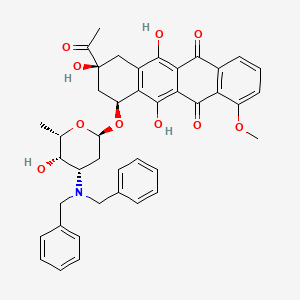
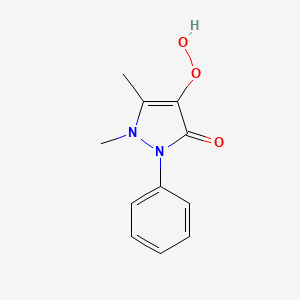
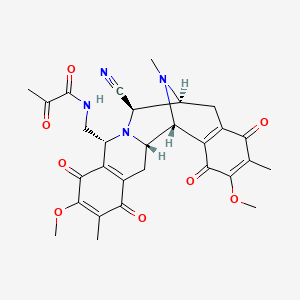
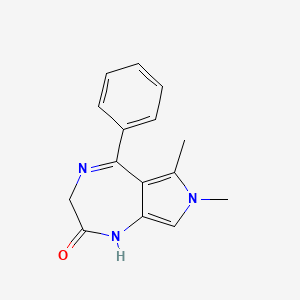
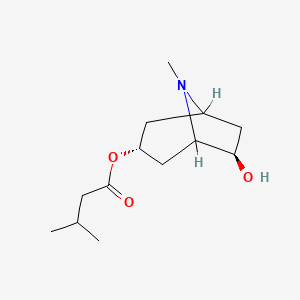
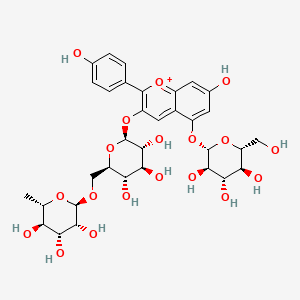
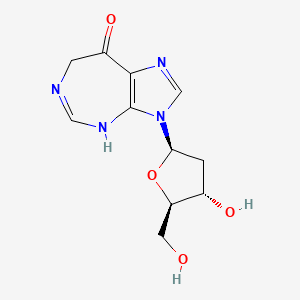
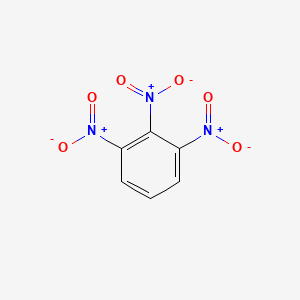
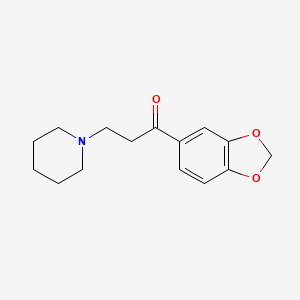
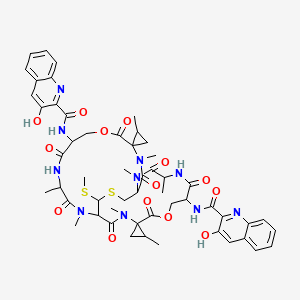

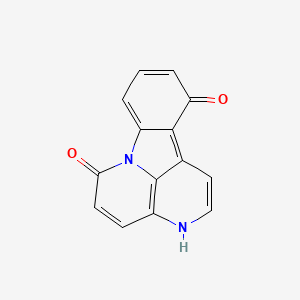
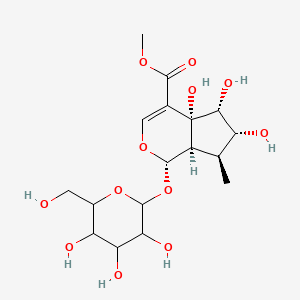
![2-(4,5-dihydro-1H-imidazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1208193.png)